molecular formula C16H24BrNO2S B12202784 [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine

Cat. No.: B12202784
M. Wt: 374.3 g/mol
InChI Key: SKBWBBKHCOPAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is a complex organic compound characterized by the presence of a bromine atom, two methyl groups, a sulfonyl group, and a cyclohexylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the bromination of 2,5-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the cyclohexylethylamine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the bromine atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and other functional groups may also contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromo-2,5-dimethylphenyl)sulfonyl]morpholine
  • [(4-Bromo-2,5-dimethylphenyl)sulfonyl]piperidine

Uniqueness

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H24BrNO2S

Molecular Weight

374.3 g/mol

IUPAC Name

4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H24BrNO2S/c1-4-18(14-8-6-5-7-9-14)21(19,20)16-11-12(2)15(17)10-13(16)3/h10-11,14H,4-9H2,1-3H3

InChI Key

SKBWBBKHCOPAIW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.